(S)-3-Methylmorpholine hydrochloride
CAS No.: 1022094-03-6
Cat. No.: VC2834245
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1022094-03-6 |
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Molecular Formula | C5H12ClNO |
Molecular Weight | 137.61 g/mol |
IUPAC Name | (3S)-3-methylmorpholine;hydrochloride |
Standard InChI | InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |
Standard InChI Key | MSOCQCWIEBVSLF-JEDNCBNOSA-N |
Isomeric SMILES | C[C@H]1COCCN1.Cl |
SMILES | CC1COCCN1.Cl |
Canonical SMILES | CC1COCCN1.Cl |
Introduction
Chemical Identity and Structure
(S)-3-Methylmorpholine hydrochloride (CAS 1022094-03-6) is a hydrochloride salt of (S)-3-Methylmorpholine. This compound features a six-membered morpholine ring with a methyl group at the third position in the S-configuration . The chemical has a molecular formula of C₅H₁₂ClNO with a molecular weight of 137.61 g/mol .
Chemical Identifiers
Identifier Type | Information |
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CAS Number | 1022094-03-6 |
Molecular Formula | C₅H₁₂ClNO |
Molecular Weight | 137.61 g/mol |
IUPAC Name | (3S)-3-methylmorpholine;hydrochloride |
InChI Key | MSOCQCWIEBVSLF-JEDNCBNOSA-N |
Canonical SMILES | CC1COCCN1.Cl |
Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs:
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(3S)-3-Methylmorpholine hydrochloride
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(S)-3-Methylmorpholine HCl
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(3S)-3-methyl-Morpholine hydrochloride
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(3S)-Methylmorpholine hydrochloride
Physical Properties and Specifications
(S)-3-Methylmorpholine hydrochloride appears as a white to almost white crystalline powder with specific physical and chemical characteristics that make it valuable for research applications.
Physical Characteristics
Property | Value |
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Physical Form | White to almost white powder or crystal |
Melting Point | 125.0 to 130.0°C (typically 128°C) |
Specific Rotation [α]²⁰ᴅ | -2.0 to -5.0° (C=1, H₂O) |
Storage Temperature | 2-8°C (refrigerated) |
Special Storage Conditions | Under inert gas (nitrogen or argon) |
Quality Specifications
Commercial preparations of the compound typically adhere to the following specifications:
Test Parameter | Specification |
---|---|
Purity (Nonaqueous Titration) | Minimum 98.0% |
Purity (Argentometric Titration) | Minimum 98.0% |
Appearance | White to almost white powder to crystal |
NMR | Confirms to structure |
Synthesis Methods
The synthesis of (S)-3-Methylmorpholine hydrochloride involves specialized techniques to ensure high optical purity and yield.
General Synthetic Approach
While the search results don't provide a specific synthesis route for (S)-3-Methylmorpholine hydrochloride, related morpholine derivatives are typically synthesized through:
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Starting with appropriate chiral precursors
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Performing selective methylation reactions
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Converting to the hydrochloride salt using hydrochloric acid
The synthesis generally requires careful control of reaction conditions to maintain stereochemical purity .
Industrial Production Methods
Industrial preparation may employ more efficient and scalable methods including:
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Continuous flow reactors
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Optimized reaction conditions to ensure high yield and purity
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Advanced purification techniques such as crystallization and distillation
These approaches are essential for producing the compound at commercial scale while maintaining its stereochemical integrity .
Applications in Research and Industry
(S)-3-Methylmorpholine hydrochloride has diverse applications across several scientific and industrial domains.
Pharmaceutical Applications
The compound serves as:
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A key intermediate in pharmaceutical synthesis
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A building block for various drug candidates
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A chiral auxiliary in asymmetric synthesis of pharmaceuticals
Chemical Research Applications
In chemical research, the compound is utilized for:
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Organic synthesis of complex molecules
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Creation of new synthetic methodologies
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Development of chiral catalysts
Materials Science Applications
Recent research has demonstrated the compound's utility in materials science:
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As a precursor in the synthesis of chiral metal halide hybrids
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In the development of circularly polarized luminescent materials
Recent Research Advancements
Recent scientific literature reveals innovative applications of (S)-3-Methylmorpholine hydrochloride in advanced materials research.
Circularly Polarized Luminescence Research
A significant 2025 study published in Nature Communications utilized (S)-3-Methylmorpholine (referred to as R/S-MeML in the paper) to develop novel chiral indium-based metal halide hybrids with efficient circularly polarized luminescence characteristics:
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The compound was used to create R/S-(MeML)₂InCl₅·2H₂O (R/S-0DIn) structures
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These materials displayed mirrored geometric configurations and crystallized in the chiral monoclinic space group P2₁
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The resulting materials showed promising applications in optoelectronic devices and chiral light sources
Synthesis Protocol from Recent Research
The research detailed a specific synthesis protocol:
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In₂O₃ (0.072 g, 0.26 mmol) and R/S-MeML (0.158 g, 1.56 mmol) were dissolved in 3 mL of HCl
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The mixture was heated at 100°C for 1 hour until completely dissolved
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Colorless single crystals were obtained after evaporating for one week at 40°C
This synthesis approach demonstrates the compound's potential in creating advanced functional materials beyond traditional chemical applications.
Safety Measure | Details |
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Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection |
Exposure Response | If on skin: Wash with plenty of water |
If inhaled: Remove person to fresh air and keep comfortable for breathing | |
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do | |
Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances |
Store under inert gas at 2-8°C |
Supplier | Package Sizes | Approximate Price Range (2025) |
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CymitQuimica | 1g, 5g, 25g, 100g | €30.00 - €631.00 |
TCI America | 1g, 5g | £78.00 - £362.00 |
Fisher Scientific | 1g, 5g | Various pricing tiers |
Solution Preparation Guidelines
For research applications requiring solutions of (S)-3-Methylmorpholine hydrochloride, specific preparation guidelines are available.
Stock Solution Preparation Table
Desired Concentration | Amount of Compound |
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1 mg | |
1 mM | 7.2669 mL |
5 mM | 1.4534 mL |
10 mM | 0.7267 mL |
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